N-BOC-3-(Propoxymethyl)azetidine

Description

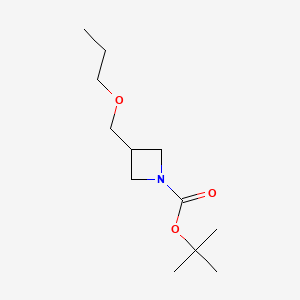

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-5-6-15-9-10-7-13(8-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLSVSPWOKBAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742955 | |

| Record name | tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-10-3 | |

| Record name | tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of N Boc 3 Propoxymethyl Azetidine

Reactions at the Propoxymethyl Moiety

The propoxymethyl group offers a handle for various chemical transformations, primarily centered around the ether linkage and the potential for post-deprotection manipulation of the resulting hydroxyl group.

Hydroxyl Group Interconversions (Post-Deprotection)

Cleavage of the propyl ether bond in N-BOC-3-(Propoxymethyl)azetidine would yield N-BOC-3-(hydroxymethyl)azetidine. This primary alcohol can then be subjected to a variety of interconversions to introduce new functional groups. Common derivatization techniques for primary alcohols include esterification, acylation, and silylation. sigmaaldrich.comlibretexts.orgsciepub.comnih.govresearchgate.net

For instance, the hydroxyl group can be converted into esters through reaction with carboxylic acids or their activated derivatives, such as acyl chlorides. libretexts.orgsciepub.com Silylation, another common transformation, can be achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a silyl (B83357) ether, which can serve as a protecting group or modify the compound's solubility and volatility. sigmaaldrich.com

Table 1: Representative Hydroxyl Group Interconversions

| Starting Material | Reagent | Product | Reaction Type |

| N-BOC-3-(hydroxymethyl)azetidine | Benzoyl chloride | N-BOC-3-(benzoyloxymethyl)azetidine | Acylation |

| N-BOC-3-(hydroxymethyl)azetidine | Acetic anhydride | N-BOC-3-(acetoxymethyl)azetidine | Acetylation |

| N-BOC-3-(hydroxymethyl)azetidine | BSTFA | N-BOC-3-(trimethylsilyloxymethyl)azetidine | Silylation |

Ether Cleavage and Derivatization

The cleavage of the propoxy ether in this compound is a key step to unmask the hydroxyl functionality. This transformation is typically achieved under strong acidic conditions. Reagents such as hydrogen bromide (HBr) or hydrogen iodide (HI) are commonly employed for the cleavage of alkyl ethers. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comorganicchemistrytutor.com The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. For a primary ether like the propoxymethyl group, an SN2 mechanism is generally favored. masterorganicchemistry.comlibretexts.org

Alternatively, Lewis acids such as boron tribromide (BBr₃) are also effective for ether cleavage. masterorganicchemistry.com Following cleavage, direct derivatization of the newly formed alcohol can be performed in a one-pot fashion or after isolation of the intermediate alcohol.

Direct derivatization of the propoxy group without cleavage is less common but could potentially be achieved through C-H activation strategies, for instance, via photoredox catalysis to enable coupling at the α-position of the ether. nih.gov

Reactions at the Azetidine (B1206935) Ring System

The strained four-membered azetidine ring exhibits unique reactivity, and the presence of the substituent at the 3-position influences the outcomes of various transformations.

Functionalization at the 3-Position

While direct electrophilic addition to the C-3 position of the azetidine ring is not a typical reaction pathway, functionalization can be achieved through the generation of a reactive intermediate. One plausible approach involves the formation of a carbocation at the 3-position. For instance, analogous to the use of N-Boc-protected 3-aryl azetidinol (B8437883) in Friedel-Crafts reactions, it is conceivable that the propoxymethyl group could be transformed into a good leaving group, which upon departure would generate a tertiary carbocation stabilized by the nitrogen atom. chemrxiv.org This electrophilic species could then react with various nucleophiles.

Another strategy involves the deprotonation of the azetidine ring at a position alpha to the nitrogen, followed by trapping with an electrophile. While this typically occurs at the 2- or 4-positions in N-BOC protected azetidines, the specific directing effects of the 3-substituent would need to be considered. uni-muenchen.denih.govacs.org

Nucleophilic substitution at the 3-position of the azetidine ring would require the presence of a suitable leaving group. The propoxymethyl group itself is not a good leaving group. Therefore, a two-step sequence would be necessary, starting with the cleavage of the propyl ether to the corresponding alcohol, followed by conversion of the hydroxyl group into a better leaving group, such as a tosylate, mesylate, or a halide.

For example, conversion of the alcohol to a bromide, to yield N-BOC-3-(bromomethyl)azetidine, would create an excellent substrate for SN2 reactions with a variety of nucleophiles, including amines, thiols, and carbanions. researchgate.net This approach allows for the introduction of a wide range of functionalities at the 3-position of the azetidine ring.

Aza-Michael additions to α,β-unsaturated azetidine derivatives also represent a form of nucleophilic addition. For example, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles provides a route to functionalized 3-substituted azetidines. mdpi.com

Table 2: Potential Nucleophilic Substitution Reactions at the 3-Position

| Precursor | Reagent | Product | Reaction Type |

| N-BOC-3-(bromomethyl)azetidine | Sodium azide | N-BOC-3-(azidomethyl)azetidine | SN2 |

| N-BOC-3-(tosyloxymethyl)azetidine | Sodium cyanide | N-BOC-3-(cyanomethyl)azetidine | SN2 |

| N-BOC-3-(bromomethyl)azetidine | Piperidine | N-BOC-3-(piperidin-1-ylmethyl)azetidine | SN2 |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura with functionalized azetidines)

While direct cross-coupling of this compound is not extensively documented, the reactivity of similar N-BOC protected azetidines in cross-coupling reactions provides valuable insights. For instance, N-BOC-3-iodoazetidine serves as a precursor for various functionalized azetidines through palladium-catalyzed reactions. nih.govuniba.it An efficient protocol has been developed for coupling alkyl pyrazole-, indazole-, and indolecarboxylates with N-Boc-3-iodoazetidine. nih.gov The resulting products can be further diversified using Suzuki-Miyaura cross-coupling reactions. nih.govmdpi.com

In a specific example, a brominated pyrazole-azetidine hybrid underwent Suzuki-Miyaura cross-coupling with various boronic acids. mdpi.com The optimal conditions were found to be Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane (B91453) at 100 °C, leading to excellent yields of the coupled products. mdpi.com This demonstrates the feasibility of introducing aryl and heteroaryl groups at the 3-position of the azetidine ring, suggesting that this compound, if appropriately functionalized, could participate in similar transformations.

Furthermore, Negishi cross-coupling has been employed to synthesize phenylated azetines from N-Boc-3-methoxyazetidine precursors. nih.gov This suggests that with appropriate modifications, the azetidine ring can be a platform for various cross-coupling strategies.

Ring Opening Reactions and Subsequent Transformations

The strained four-membered ring of azetidines, including this compound, is susceptible to ring-opening reactions under various conditions, leading to the formation of functionalized linear amines. nih.gov The regioselectivity of these reactions is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. organic-chemistry.org

For instance, enantiopure azetidinium salts, generated by the alkylation of azetidines, react with nucleophiles like azide, benzylamine, and acetate. organic-chemistry.org The attack generally occurs at the less substituted C-4 position in the absence of a substituent at that position. However, a C-4 methyl group directs the nucleophilic attack to the C-2 position. organic-chemistry.org The activation of the azetidine nitrogen, for example through acylation, can enhance the reactivity towards ring-opening. mdpi.com

A strategy involving the photochemical generation of azetidinols followed by ring-opening has been developed for the synthesis of aminodioxolanes. beilstein-journals.org This "build and release" approach utilizes the strain of the four-membered ring to drive subsequent functionalization. beilstein-journals.org Similarly, the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines can be achieved using Brønsted or Lewis acids, with Cu(OTf)₂ being particularly effective. nih.gov This process also involves a ring-opening mechanism followed by intramolecular cyclization. nih.gov

Divergent Functionalizations of Azetidines

The azetidine scaffold allows for a wide range of functionalizations, making it a valuable motif in medicinal chemistry. uniba.itresearchgate.net The development of modular and divergent synthetic methods for azetidine-based compounds is an active area of research. nih.gov

One approach involves the generation of lithiated azetidines. For example, N-Boc-3-iodoazetidine can be converted to a C3-lithiated azetidine, which can then be trapped with electrophiles to introduce various substituents at the 3-position. uniba.it Another strategy utilizes the nih.govchemrxiv.org-Brook rearrangement/strain-release-driven anion relay sequence starting from azabicyclo[1.1.0]butane to create functionalized azetidines in a four-component reaction. nih.gov

Furthermore, visible light photoredox catalysis has been used for the decarboxylative alkylation of 3-aryl-oxetanes and azetidines, demonstrating a modern approach to forming C-C bonds at the 3-position. chemrxiv.org These methods showcase the potential for creating a diverse library of azetidine derivatives from a common precursor.

Manipulation of the N-BOC Protecting Group

The N-BOC (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. jk-sci.comnih.gov

Deprotection Strategies (e.g., acidic cleavage)

The most common method for the deprotection of N-BOC-azetidines is acidic cleavage. googleapis.comgoogle.com Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane or methanol (B129727) are frequently employed. jk-sci.com The mechanism involves protonation of the BOC group, leading to the formation of a t-butyl cation and carbamic acid, which then decarboxylates to yield the free amine. jk-sci.com

Alternative methods for N-BOC deprotection have also been developed, including the use of Lewis acids like cerium(III) chloride, which can selectively cleave tert-butyl esters in the presence of N-BOC groups. organic-chemistry.org Milder conditions, such as using oxalyl chloride in methanol, have been shown to be effective for substrates with acid-labile functional groups. nih.gov For certain heterocyclic systems, basic conditions or reagents like NaBH₄ in ethanol (B145695) can also achieve selective N-BOC deprotection. arkat-usa.org

Table 1: Common Reagents for N-BOC Deprotection

| Reagent | Conditions | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | jk-sci.com |

| Hydrogen Chloride (HCl) | Dioxane or Methanol | googleapis.comgoogle.com |

| Oxalyl Chloride | Methanol | nih.gov |

| Sodium Borohydride (NaBH₄) | Ethanol | arkat-usa.org |

| Cerium(III) Chloride | - | organic-chemistry.org |

| Montmorillonite K10 clay | Dichloroethane | jk-sci.com |

Post-Deprotection N-Alkylation and N-Acylation

Once the N-BOC group is removed, the resulting secondary amine of the azetidine ring is available for further functionalization, such as N-alkylation and N-acylation.

N-Alkylation: The deprotected azetidine can be N-alkylated through various methods, including reductive amination. For example, treatment of the azetidine hydrochloride salt with an aldehyde in the presence of a reducing agent like sodium cyanoborohydride yields the corresponding N-alkylated azetidine. google.com Direct alkylation with alkyl halides can also be performed. nih.gov

N-Acylation: N-acylation of the deprotected azetidine leads to the formation of amides. This can be achieved by reacting the amine with acyl chlorides or by coupling with carboxylic acids using standard peptide coupling reagents. rsc.orgnih.gov A cost-effective N-acylation procedure involves activating carboxylic acids as their p-nitrophenyl esters and then coupling them with the amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst. nih.gov

Amide and Urea (B33335) Formation

The free amine of the deprotected azetidine can readily participate in the formation of amides and ureas, which are important functional groups in many biologically active molecules. nih.govsemanticscholar.org

Amide Formation: As mentioned in the previous section, N-acylation with carboxylic acids or their derivatives leads to the formation of amides. rsc.org

Urea Formation: The synthesis of ureas involving the deprotected azetidine can be achieved by reacting the amine with an isocyanate. organic-chemistry.orgijper.org Alternatively, the amine can react with a carbamoyl (B1232498) chloride. The synthesis of tetra-substituted azetidine ureas has been explored for their potential as enzyme inhibitors. nih.gov Iron-catalyzed dehydrogenative coupling of methanol and amines provides a modern and less toxic route to urea synthesis, which could potentially be adapted for azetidine derivatives. semanticscholar.org

Advanced Spectroscopic and Mechanistic Investigations

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of azetidine-containing molecules. Both ¹H and ¹³C NMR, often in combination with two-dimensional techniques like COSY, HSQC, and HMBC, allow for the unambiguous assignment of protons and carbons within the molecule.

In the context of N-BOC protected azetidines, NMR is crucial for determining the stereochemistry of substituents on the four-membered ring. For instance, the coupling constants (J-values) between vicinal protons can help differentiate between cis and trans isomers. The nuclear Overhauser effect (NOE), observed in NOESY experiments, provides through-space correlations between protons, which is invaluable for confirming stereochemical assignments and understanding the preferred conformation of the molecule in solution.

The presence of the bulky tert-butoxycarbonyl (BOC) group on the nitrogen atom introduces the possibility of rotational isomers (rotamers) due to restricted rotation around the N-C(O) bond. This can lead to the observation of multiple sets of signals in the NMR spectra at room temperature, corresponding to the different rotameric populations. rsc.org Variable temperature (VT) NMR studies can be employed to study the dynamics of this rotation. By increasing the temperature, the rate of interconversion between rotamers increases, leading to the coalescence of the separate signals into a time-averaged spectrum. This allows for the determination of the energy barrier for rotation.

The conformation of the azetidine (B1206935) ring itself, which is not planar, can also be investigated using NMR. The ring can exist in a puckered conformation, and the degree of puckering can be influenced by the nature and position of substituents. Analysis of coupling constants and NOE data can provide information on the preferred puckered state of the azetidine ring in N-BOC-3-(propoxymethyl)azetidine. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for N-BOC-Azetidine Derivatives This table presents typical chemical shift ranges for key nuclei in N-BOC-azetidine scaffolds. Exact values for this compound would require specific experimental data.

| Nucleus | Typical Chemical Shift (ppm) | Notes |

| ¹H (BOC group) | 1.4-1.5 | Singlet, 9 protons |

| ¹H (Azetidine ring CH₂) | 3.8-4.2 | Multiplets |

| ¹H (Azetidine ring CH) | 2.7-3.3 | Multiplet |

| ¹³C (BOC C=O) | ~156 | |

| ¹³C (BOC C(CH₃)₃) | ~80 | |

| ¹³C (BOC CH₃) | ~28 | |

| ¹³C (Azetidine ring CH₂) | 45-65 | |

| ¹³C (Azetidine ring CH) | 25-45 |

Mass Spectrometry Techniques for Structural Elucidation (e.g., HRMS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements. rsc.org This accuracy allows for the confident determination of the molecular formula by comparing the experimental mass to calculated masses of possible elemental compositions.

The molecular formula for this compound is C₁₂H₂₃NO₃, with a calculated molecular weight of 229.32 g/mol . bldpharm.com In ESI-MS, this compound would typically be observed as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.org

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern provides valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the BOC group (a loss of 100 Da for C₅H₈O₂) or cleavage of the propoxymethyl side chain.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z (example) |

| [C₁₂H₂₃NO₃+H]⁺ | 230.1751 | (Requires experimental data) |

| [C₁₂H₂₃NO₃+Na]⁺ | 252.1570 | (Requires experimental data) |

Computational Chemistry Studies

Computational chemistry offers a powerful complementary approach to experimental techniques for investigating the structure, properties, and reactivity of molecules like this compound.

Theoretical calculations, particularly using Density Functional Theory (DFT) methods, can be used to model the conformational landscape of the azetidine ring. nih.gov These calculations can predict the relative energies of different puckered conformations and the energy barriers between them. This information helps in interpreting experimental data from techniques like NMR spectroscopy. For substituted azetidines, computational studies can reveal how substituents, such as the propoxymethyl group at the 3-position and the BOC group on the nitrogen, influence the ring's pucker and the orientation of the substituents (axial vs. equatorial).

Computational methods can be employed to investigate the mechanisms of reactions used to synthesize this compound. For example, if the synthesis involves a nucleophilic substitution to introduce the propoxymethyl group, calculations can be used to model the transition state of the reaction. science.gov This can provide insights into the reaction kinetics and stereoselectivity. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the reaction pathway can be constructed, helping to understand why certain reaction conditions favor the desired product.

Quantum chemical calculations provide a detailed picture of the electronic structure of this compound. nih.govepstem.net These calculations can determine properties such as:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity).

Atomic Charges: The distribution of electron density across the molecule can be calculated, providing insights into the polarity of bonds and the reactivity of different atomic sites.

Electrostatic Potential Maps: These maps visualize the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack.

Q & A

Q. What role does the propoxymethyl group play in modulating biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.